Moderate Glucokinase Activation Potency vs. GKA50
This compound exhibits a moderate allosteric activation of human recombinant glucokinase (EC50 = 930 nM) under standard assay conditions (5 mM glucose, G6PDH-coupled assay) [1]. This is markedly less potent than the well-characterized GK activator GKA50, which achieves an EC50 of 33 nM in the same enzymatic assay format [2]. This represents an approximately 28-fold lower potency.
| Evidence Dimension | EC50 for activation of human recombinant glucokinase |
|---|---|
| Target Compound Data | 930 nM |
| Comparator Or Baseline | GKA50: 33 nM |
| Quantified Difference | ~28-fold weaker activation |
| Conditions | 5 mM glucose, G6PDH-coupled assay, recombinant human enzyme |
Why This Matters
For researchers requiring a probe that does not saturate the GK activation response, this compound's moderate potency provides a distinct experimental window absent in highly potent agonists.
- [1] BindingDB. (n.d.). Affinity Data for 2-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide. EC50: 930 nM. Retrieved from bdb8.ucsd.edu. View Source
- [2] Ace Therapeutics. (n.d.). GKA50: A Potent Glucokinase Activator (EC50=33 nM). Retrieved from www.acetherapeutics.com. View Source
